

Sebacic Acid Production via Microbial Fermentation: A Technical Guide

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Compound of Interest

Compound Name: Sebacic Acid

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Introduction

Sebacic acid, a ten-carbon dicarboxylic acid (1,10-decanedioic acid), is a valuable platform chemical with diverse industrial applications, including the manufacturing of polymers, plasticizers, lubricants, and cosmetics.^[1] Traditionally, **sebacic acid** is produced through the alkaline pyrolysis of castor oil, a process that is energy-intensive.^{[1][2]} Microbial fermentation presents a promising and more sustainable alternative, utilizing renewable feedstocks and milder reaction conditions. This technical guide provides an in-depth overview of the core principles and methodologies for producing **sebacic acid** via microbial fermentation, with a primary focus on the well-studied yeast, *Candida tropicalis*.

Core Metabolic Pathways in *Candida tropicalis*

The microbial production of **sebacic acid** in *Candida tropicalis* hinges on the interplay between two key metabolic pathways: the ω -oxidation pathway and the β -oxidation pathway. The strategic engineering of these pathways is crucial for achieving high yields of **sebacic acid**.

The ω -Oxidation Pathway: Biosynthesis of Dicarboxylic Acids

The ω -oxidation pathway is responsible for the conversion of fatty acids into dicarboxylic acids. This pathway involves a series of enzymatic reactions that occur primarily in the endoplasmic

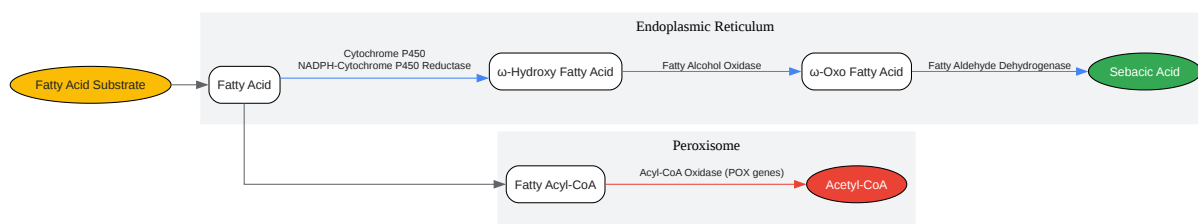
reticulum. The key steps are:

- ω -Hydroxylation: The terminal methyl group of a fatty acid is hydroxylated to form an ω -hydroxy fatty acid. This initial and rate-limiting step is catalyzed by a cytochrome P450 monooxygenase system, which includes a cytochrome P450 enzyme (CYP) and an NADPH-cytochrome P450 reductase (CPR).[\[3\]](#)[\[4\]](#)
- Oxidation to Aldehyde: The ω -hydroxy fatty acid is then oxidized to an ω -oxo fatty acid (an aldehyde) by fatty alcohol oxidase (FAO).[\[5\]](#)
- Oxidation to Dicarboxylic Acid: Finally, the ω -oxo fatty acid is oxidized to the corresponding α,ω -dicarboxylic acid, such as **sebacic acid**, by a fatty aldehyde dehydrogenase (FAD).[\[5\]](#)

The β -Oxidation Pathway: A Competing Degradative Route

The β -oxidation pathway is the primary mechanism for fatty acid degradation in yeast, breaking them down into acetyl-CoA units for energy production. This process occurs in the peroxisomes and directly competes with the ω -oxidation pathway for the fatty acid substrate. The first and committed step in this pathway is catalyzed by acyl-CoA oxidase, encoded by the POX genes (e.g., POX4 and POX5 in *C. tropicalis*).[\[6\]](#)[\[7\]](#)

To channel the metabolic flux towards **sebacic acid** production, it is essential to block the β -oxidation pathway. This is typically achieved through the genetic disruption of the POX genes.[\[6\]](#)



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Figure 1: Simplified metabolic pathways for **sebamic acid** production in *Candida tropicalis*.

Genetic Engineering Strategies for Enhanced Production

To maximize the yield of **sebamic acid**, metabolic engineering of *Candida tropicalis* is essential. The primary strategies involve blocking the competing β -oxidation pathway and enhancing the desired ω -oxidation pathway.

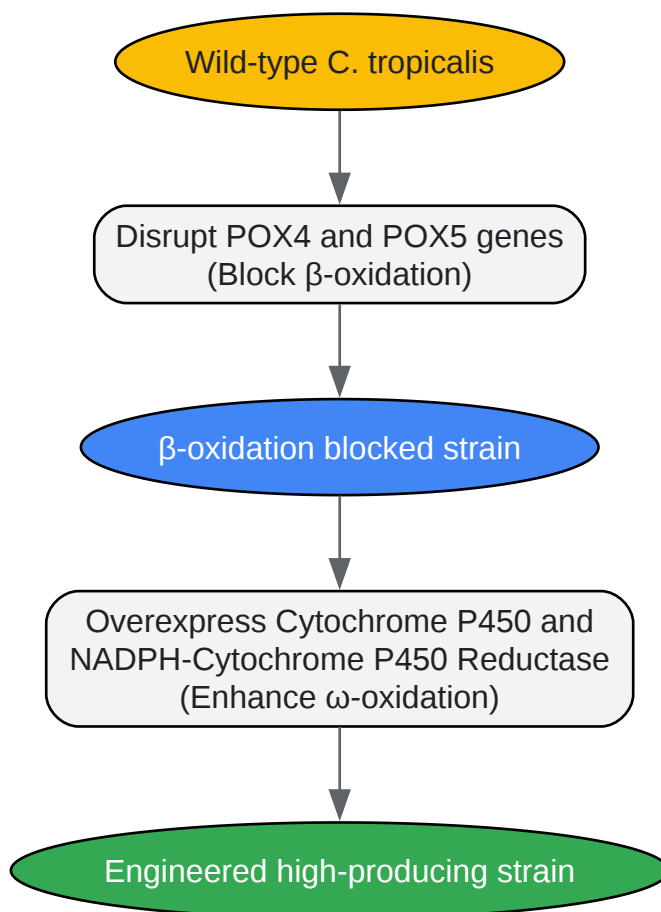
Blocking the β -Oxidation Pathway

The disruption of the acyl-CoA oxidase genes (POX4 and POX5) is a critical step to prevent the degradation of the fatty acid substrate and intermediates.[6] This redirects the metabolic flux towards the ω -oxidation pathway, leading to a significant increase in dicarboxylic acid accumulation.[6]

Enhancing the ω -Oxidation Pathway

To further boost the production of **sebamic acid**, the rate-limiting step of the ω -oxidation pathway is targeted. This is achieved by overexpressing the genes encoding the cytochrome P450 monooxygenase and NADPH-cytochrome P450 reductase.[6] This increases the catalytic

capacity of the cell to convert fatty acids into their ω -hydroxy derivatives, thereby enhancing the overall productivity of **sebacic acid**.



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Figure 2: Workflow for the genetic engineering of *Candida tropicalis* for enhanced **sebacic acid** production.

Quantitative Data on Sebacic Acid Production

The following table summarizes the key quantitative data from a fed-batch fermentation study using an engineered strain of *Candida tropicalis*.

Parameter	Value	Reference
Titer	98.3 g/L	[3]
Molar Yield	>98%	[3]
Productivity	0.57 g/L/h	[3]
Purity (after purification)	>99.8%	[3]

Experimental Protocols

Protocol 1: Gene Disruption of POX4 and POX5 in *Candida tropicalis*

This protocol describes a general approach for the sequential disruption of the POX4 and POX5 genes using a recyclable marker system like the SAT1-flipper cassette.

Materials:

- *Candida tropicalis* wild-type strain
- Plasmids containing the SAT1-flipper cassette
- Primers for amplifying homology arms flanking the POX4 and POX5 genes
- Nourseothricin (clonNAT) for selection
- Media for yeast growth and selection (YPD, SD)
- Reagents for yeast transformation (e.g., lithium acetate, PEG)

Methodology:

- Construct Disruption Cassettes:
 - Amplify the 5' and 3' flanking regions (homology arms) of the POX4 gene from *C. tropicalis* genomic DNA via PCR.

- Amplify the SAT1-flipper cassette from the corresponding plasmid.
- Fuse the three fragments (5' homology arm - SAT1-flipper - 3' homology arm) using fusion PCR to create the POX4 disruption cassette.
- Repeat the process for the POX5 gene.
- First Allele Disruption (POX4):
 - Transform the wild-type *C. tropicalis* with the POX4 disruption cassette using a standard yeast transformation protocol (e.g., lithium acetate method).
 - Select for transformants on YPD plates containing nourseothricin.
 - Verify the correct integration of the cassette at the POX4 locus by colony PCR.
- Marker Excision:
 - Induce the expression of the FLP recombinase (often by growing in a specific medium, e.g., maltose-containing medium for the MAL2 promoter) to excise the SAT1 marker, leaving behind one FRT site.
 - Select for marker-excised clones by replica plating on nourseothricin-containing and non-selective plates to identify nourseothricin-sensitive colonies.
- Second Allele Disruption (POX4):
 - Repeat the transformation and selection steps using the same POX4 disruption cassette to disrupt the second allele in the now nourseothricin-sensitive strain.
- Disruption of POX5:
 - Repeat steps 2-4 for the POX5 gene using the POX5 disruption cassette in the POX4 null mutant strain.

Protocol 2: Fed-Batch Fermentation for Sebacic Acid Production

This protocol outlines a fed-batch fermentation process using an engineered, β -oxidation-blocked *Candida tropicalis* strain.

Materials:

- Engineered *C. tropicalis* strain
- Fermenter (e.g., 5-L) with controls for pH, temperature, and dissolved oxygen
- Seed culture medium (e.g., YPD: 1% yeast extract, 2% peptone, 2% dextrose)
- Fermentation medium: A typical medium contains glucose (e.g., 25-40 g/L), potassium nitrate (e.g., 1.2-2.5 g/L), corn steep liquor (e.g., 2-5 g/L), yeast extract (e.g., 1-3 g/L), potassium dihydrogen phosphate (e.g., 1.8-3.5 g/L), and ammonium sulfate (e.g., 1.2-2 g/L).^[8]
- Feed solution (e.g., decanoic acid methyl ester or decane)
- Base for pH control (e.g., NH_4OH)
- Antifoaming agent

Methodology:

- Seed Culture Preparation:
 - Inoculate a single colony of the engineered *C. tropicalis* into a flask containing seed culture medium.
 - Incubate at 30°C with shaking (e.g., 200 rpm) for approximately 24 hours.
- Fermentation:
 - Inoculate the fermenter containing the fermentation medium with the seed culture.
 - Maintain the fermentation conditions: temperature at 30°C, and pH controlled at a range of 5.0-8.0.^[8] The pH can be gradually increased during the fermentation to enhance product release.

- Maintain dissolved oxygen levels above 20% by controlling agitation and aeration rates.
- Fed-Batch Feeding:
 - After an initial batch growth phase (e.g., until the initial glucose is depleted), start the continuous or intermittent feeding of the substrate (e.g., decanoic acid methyl ester).
 - The feeding rate should be carefully controlled to avoid substrate toxicity and accumulation of inhibitory intermediates.
 - A co-feed of a carbon source like glucose or sucrose can be employed to maintain cell viability and regenerate cofactors.
- Monitoring:
 - Regularly monitor cell growth (OD_{600}), substrate consumption, and **sebacic acid** production using analytical techniques such as HPLC.

Protocol 3: Purification of Sebacic Acid from Fermentation Broth

This protocol describes the purification of **sebacic acid** from the fermentation broth by acid precipitation and recrystallization.

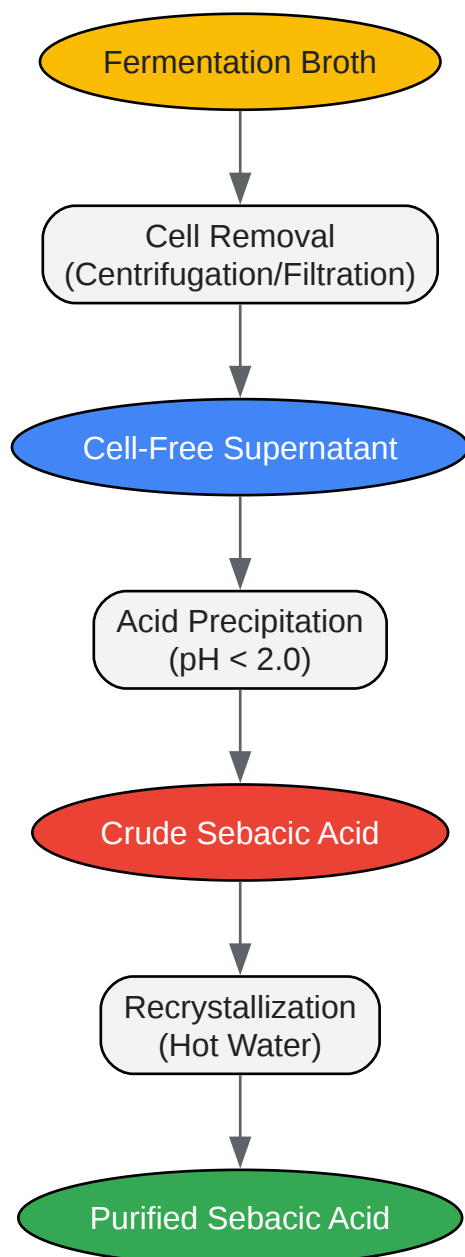
Materials:

- Fermentation broth containing **sebacic acid**
- Strong acid (e.g., HCl or H_2SO_4) for pH adjustment
- Activated carbon (optional, for decolorization)
- Deionized water
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven or vacuum desiccator

Methodology:

- Cell Removal:
 - Harvest the fermentation broth and remove the yeast cells by centrifugation or filtration.
- Acid Precipitation:
 - Acidify the cell-free supernatant to a pH below 2.0 with a strong acid to precipitate the **sebacic acid**.^[9]
 - Allow the precipitate to fully form by holding the solution at a low temperature (e.g., 4°C).
- Collection of Crude **Sebacic Acid**:
 - Collect the precipitated crude **sebacic acid** by vacuum filtration.
 - Wash the crude product with cold deionized water to remove residual acid and other water-soluble impurities.
- Recrystallization:
 - Dissolve the crude **sebacic acid** in a minimal amount of hot deionized water (e.g., near boiling).
 - If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered to remove the carbon.
 - Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
 - Further cool the solution in an ice bath to maximize the yield of crystals.
- Final Product Isolation and Drying:
 - Collect the purified **sebacic acid** crystals by vacuum filtration.
 - Wash the crystals with a small amount of ice-cold deionized water.

- Dry the purified **sebacic acid** in a drying oven at a temperature below its melting point (e.g., 80-100°C) or in a vacuum desiccator.



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Figure 3: General workflow for the purification of **sebacic acid** from fermentation broth.

Alternative Microbial Hosts and Production Strategies

While *Candida tropicalis* is a well-established host for **sebacic acid** production, other microorganisms are also being explored.

- *Yarrowia lipolytica*: This oleaginous yeast is a promising platform for the production of various fatty acid-derived chemicals, including dicarboxylic acids. Its ability to accumulate high levels of lipids and its well-developed genetic toolbox make it an attractive alternative to *C. tropicalis*.[\[10\]](#)
- **In Vitro Enzymatic Cascades**: An alternative to whole-cell fermentation is the use of multi-enzyme cascade reactions in vitro. This approach offers greater control over reaction conditions but requires the production and purification of multiple enzymes and a system for cofactor regeneration. For instance, a cascade involving an alcohol dehydrogenase (ADH) and a Baeyer-Villiger monooxygenase (BVMO) can be used to produce **sebacic acid** from oleic acid.[\[11\]](#)

Conclusion

Microbial fermentation offers a sustainable and efficient route for the production of **sebacic acid**. Through the strategic metabolic engineering of microorganisms like *Candida tropicalis*, particularly by blocking the β -oxidation pathway and enhancing the ω -oxidation pathway, high titers and yields of **sebacic acid** can be achieved. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to further develop and optimize these bioprocesses for industrial-scale production. The exploration of alternative hosts and in vitro enzymatic systems will continue to expand the possibilities for the bio-based manufacturing of this valuable dicarboxylic acid.

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